molecular formula C15H14ClN3OS2 B3387191 4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine CAS No. 793727-87-4

4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine

Cat. No.: B3387191
CAS No.: 793727-87-4
M. Wt: 351.9 g/mol
InChI Key: UXFJFUKIWFLMNH-UHFFFAOYSA-N
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Description

4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring attached to a thienopyrimidine core substituted with a chloro and thiophene group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thienopyrimidine core This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions

The morpholine moiety is then introduced through a nucleophilic substitution reaction. This step often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, making it a strong nucleophile that can attack the electrophilic carbon of the thienopyrimidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, industrial methods would emphasize the optimization of reaction conditions to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine
  • 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Uniqueness

Compared to similar compounds, 4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

4-[(4-chloro-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS2/c16-14-13-10(11-2-1-7-21-11)9-22-15(13)18-12(17-14)8-19-3-5-20-6-4-19/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFJFUKIWFLMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156562
Record name 4-Chloro-2-(4-morpholinylmethyl)-5-(2-thienyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793727-87-4
Record name 4-Chloro-2-(4-morpholinylmethyl)-5-(2-thienyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793727-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4-morpholinylmethyl)-5-(2-thienyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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